1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds known as quinolines. These compounds are characterized by a fused ring structure containing nitrogen atoms. The presence of bromine, fluorine, and phenyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrF2N3/c23-14-6-8-16(9-7-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJFCCRKYOCKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is carried out under controlled conditions. The reaction mixture is typically heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or high-performance liquid chromatography. After the reaction is complete, the product is purified using methods like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
4-bromoquinoline: Similar structure but lacks the pyrazole and phenyl groups.
6,8-difluoroquinoline: Similar structure but lacks the bromophenyl and pyrazole groups.
Uniqueness
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of bromine, fluorine, and phenyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazoloquinoline core structure, which is known for its diverse pharmacological properties. The presence of bromine and fluorine substituents enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazoloquinolines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases.
Table 1: Anticancer Activity of Pyrazoloquinolines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.2 | Apoptosis induction |
| Compound B | HeLa | 0.8 | Cell cycle arrest |
| 1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | A549 | TBD | TBD |
Antimicrobial Activity
In addition to anticancer effects, pyrazoloquinolines have shown promising antimicrobial activity. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways makes it a candidate for treating infections caused by resistant strains.
Case Study: Antimicrobial Efficacy
A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that derivatives of pyrazoloquinolines exhibited significant growth inhibition. The mechanism was attributed to the interference with bacterial DNA synthesis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-bromophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be further understood through SAR studies. Modifications to the pyrazole or quinoline moieties can enhance or diminish activity. For example, the introduction of electron-withdrawing groups has been shown to increase potency against certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
